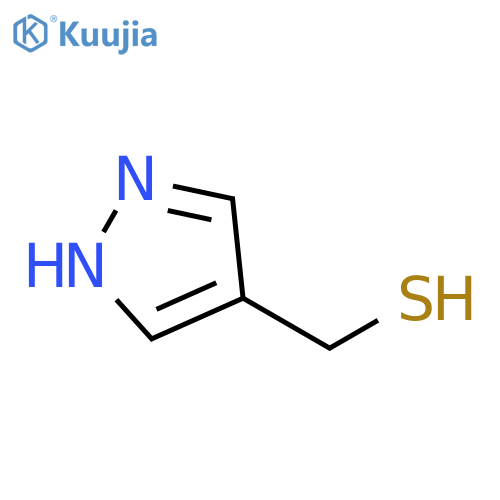Cas no 1927883-75-7 ((1H-Pyrazol-4-yl)methanethiol)
(1H-ピラゾール-4-イル)メタンチオールは、ピラゾール骨格にチオール基(-SH)が結合した有機硫黄化合物です。この化合物は、チオール基の高い反応性を活かし、有機合成中間体として有用です。特に、金属イオンとのキレート形成能や、他の官能基との選択的反応性に優れており、医薬品や機能性材料の合成において重要な役割を果たします。また、ピラゾール環のπ電子系とチオール基の組み合わせにより、特異的な電子特性を示すことが特徴です。安定性に配慮した取り扱いが可能で、精密合成における多様な応用が期待されます。

(1H-Pyrazol-4-yl)methanethiol structure
商品名:(1H-Pyrazol-4-yl)methanethiol
(1H-Pyrazol-4-yl)methanethiol 化学的及び物理的性質
名前と識別子
-
- 4-pyrazolylmethanethiol
- (1H-Pyrazol-4-yl)methanethiol
- 1927883-75-7
- SCHEMBL364376
- EN300-1288079
- 1H-Pyrazole-4-methanethiol
-
- インチ: 1S/C4H6N2S/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)
- InChIKey: JZPMKRCZBWSODS-UHFFFAOYSA-N
- ほほえんだ: N1C=C(CS)C=N1
計算された属性
- せいみつぶんしりょう: 114.02516937g/mol
- どういたいしつりょう: 114.02516937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- ふってん: 298.1±15.0 °C(Predicted)
- 酸性度係数(pKa): 9.31±0.10(Predicted)
(1H-Pyrazol-4-yl)methanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288079-1.0g |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288079-50mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 50mg |
$792.0 | 2023-10-01 | ||
| Enamine | EN300-1288079-5000mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 5000mg |
$2732.0 | 2023-10-01 | ||
| Enamine | EN300-1288079-500mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 500mg |
$905.0 | 2023-10-01 | ||
| Enamine | EN300-1288079-2500mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 2500mg |
$1848.0 | 2023-10-01 | ||
| Enamine | EN300-1288079-250mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 250mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1288079-100mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 100mg |
$829.0 | 2023-10-01 | ||
| Enamine | EN300-1288079-10000mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 10000mg |
$4052.0 | 2023-10-01 | ||
| Enamine | EN300-1288079-1000mg |
(1H-pyrazol-4-yl)methanethiol |
1927883-75-7 | 1000mg |
$943.0 | 2023-10-01 |
(1H-Pyrazol-4-yl)methanethiol 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
1927883-75-7 ((1H-Pyrazol-4-yl)methanethiol) 関連製品
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
